molecular formula C8H7ClO2S2 B13074349 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B13074349
M. Wt: 234.7 g/mol
InChI Key: DMFFHYUFOQGJOX-UHFFFAOYSA-N
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Description

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound featuring a fused ring system that includes both thiophene and thiopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with sulfur and a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atoms in the thiophene and thiopyran rings can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-methanol.

Scientific Research Applications

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their function. Pathways involved could include inhibition of key metabolic enzymes or disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid include:

    Thieno[2,3-b]pyrrole-2-carboxylic acid: Another heterocyclic compound with a fused ring system, known for its biological activity.

    Thieno[2,3-c]pyridine derivatives: These compounds are studied for their potential as kinase inhibitors and other therapeutic applications.

The uniqueness of this compound lies in its specific ring structure and the presence of both chlorine and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Overview

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound characterized by its unique fused ring structure that includes both thiophene and thiopyran elements. This compound has garnered interest due to its potential biological activities, primarily attributed to its carboxylic acid functional group which enhances its reactivity and interaction with biological molecules.

  • Molecular Formula : C8H6ClO2S2
  • Molecular Weight : Approximately 234.7 g/mol
  • Structure : The compound features a chlorine atom at the 2-position of the thieno ring, influencing its biological interactions and reactivity.

Biological Activities

Research indicates that this compound possesses a range of biological activities. Key findings include:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. It demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Its mechanism appears to involve the disruption of cellular processes critical for cancer cell survival.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

Modification Effect on Activity
Chlorine SubstitutionEnhances antibacterial properties
Carboxylic Acid GroupIncreases solubility and bioavailability
Alteration of Ring StructureAffects enzyme binding affinity

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • In a study evaluating various thieno derivatives, this compound exhibited MIC values ranging from 4.01 to 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research indicated that this compound showed cytotoxic effects on human cancer cell lines with IC50 values below 20 µM, suggesting a promising avenue for further development as an anticancer agent .
  • Enzyme Inhibition Studies :
    • Detailed enzymatic assays revealed that the compound effectively inhibited specific serine hydrolases involved in lipid metabolism, corroborating its potential as a therapeutic agent in metabolic diseases .

Potential Applications

Given its diverse biological activities, this compound holds promise for applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Biochemical Research : As a tool for studying enzyme mechanisms and cellular pathways.

Properties

Molecular Formula

C8H7ClO2S2

Molecular Weight

234.7 g/mol

IUPAC Name

2-chloro-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid

InChI

InChI=1S/C8H7ClO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11)

InChI Key

DMFFHYUFOQGJOX-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1C(=C(S2)Cl)C(=O)O

Origin of Product

United States

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